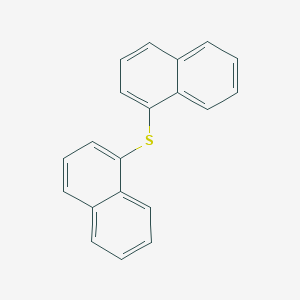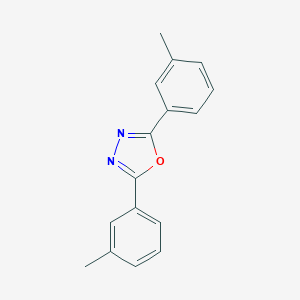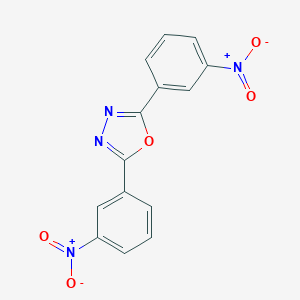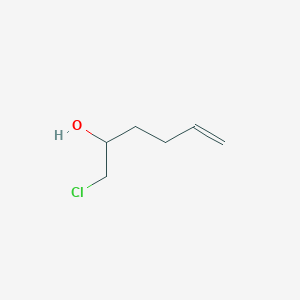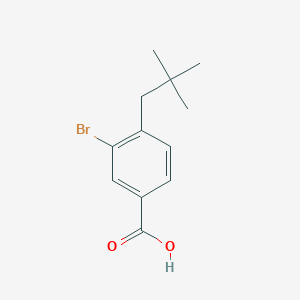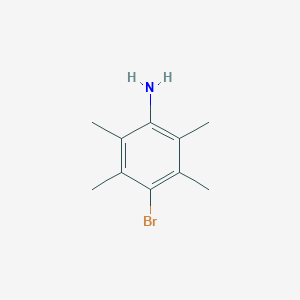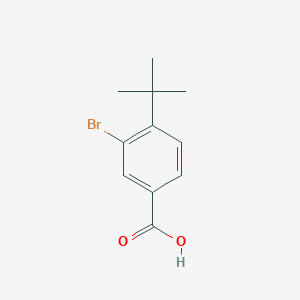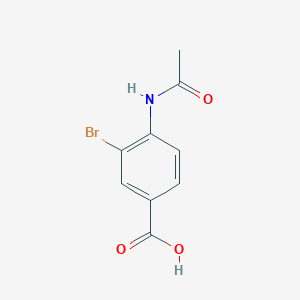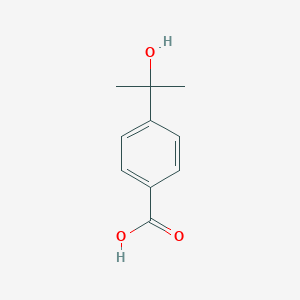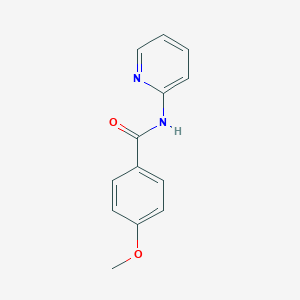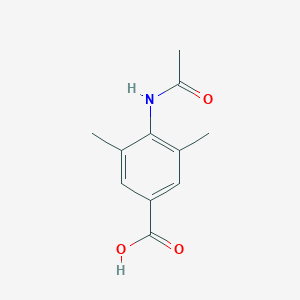
Eduleine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eduleine is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme, which has been identified as a key target in several disease states. Eduleine has been shown to have significant potential in the field of drug discovery and development, and it is currently being investigated for its therapeutic potential in several areas.
Scientific Research Applications
Endocrine-Disrupting Chemicals and Health
Eduleine, as an endocrine-disrupting chemical (EDC), has been studied extensively for its impacts on health and disease. EDCs, including Eduleine, can alter gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. These alterations can affect individuals and their descendants, with causal links established between exposure and disease manifestation. This has been substantiated through experimental animal models and epidemiological data in humans (Gore et al., 2015).
Neuroendocrine Disruption
Eduleine's potential to disrupt neuroendocrine systems is a critical area of research. It has been shown that EDCs like Eduleine can affect neurodevelopment and neuroendocrine systems. This includes the hypothalamic-pituitary-gonadal (HPG) axis, essential for maintaining proper reproductive function. Such disruption can have significant implications for both wildlife and humans, affecting reproductive health and behavior (Wirbisky & Freeman, 2015).
Epigenetic and Generational Effects
Research on Eduleine also involves studying its epigenetic impacts. EDCs can produce effects in exposed individuals and their offspring, indicating that Eduleine might have generational effects. These findings are crucial in understanding how Eduleine can influence health beyond immediate exposure, affecting future generations (Gore et al., 2015).
Cellular and Molecular Mechanisms
Studies on Eduleine also delve into its cellular and molecular mechanisms. These insights are vital for comprehending how Eduleine interacts with biological systems at a fundamental level, influencing various biological processes and potentially leading to disease (Kohlmeier et al., 2013).
properties
CAS RN |
483-51-2 |
|---|---|
Product Name |
Eduleine |
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
InChI Key |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Other CAS RN |
483-51-2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



